

ethyl 4-bromo-1H-pyrazole-3-carboxylate

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ethyl 4-bromo-1H-pyrazole-3-carboxylate**

Cat. No.: **B1330948**

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 4-bromo-1H-pyrazole-3-carboxylate**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and a representative experimental workflow for **ethyl 4-bromo-1H-pyrazole-3-carboxylate**, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Pyrazole derivatives are significant scaffolds in the synthesis of a wide range of therapeutic agents.[\[1\]](#)

Chemical Properties and Identifiers

Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a substituted pyrazole featuring a bromine atom at the 4-position and an ethyl carboxylate group at the 3-position. These functional groups provide reactive handles for further synthetic modifications, making it a versatile building block in the development of complex molecules.[\[1\]](#)

Quantitative Data Summary

The key physicochemical properties of **ethyl 4-bromo-1H-pyrazole-3-carboxylate** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C6H7BrN2O2	[2]
Molecular Weight	219.04 g/mol	[2]
CAS Number	5932-34-3	[2]
Monoisotopic Mass	217.96909 Da	[2]
Appearance	White powder	[3]
IUPAC Name	ethyl 4-bromo-1H-pyrazole-3-carboxylate	[2]
InChI	InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9)	[2]
InChIKey	YTIXVTQCUMGIBZ-UHFFFAOYSA-N	[2]
SMILES	CCOC(=O)C1=C(C=NN1)Br	[2]

Experimental Protocols

The synthesis of **ethyl 4-bromo-1H-pyrazole-3-carboxylate** can be achieved through a two-step process involving the bromination of a pyrazole precursor followed by esterification. A representative protocol for the synthesis of the precursor, 4-bromo-1H-pyrazole-3-carboxylic acid, is detailed below.

Synthesis of 4-bromo-1H-pyrazole-3-carboxylic Acid

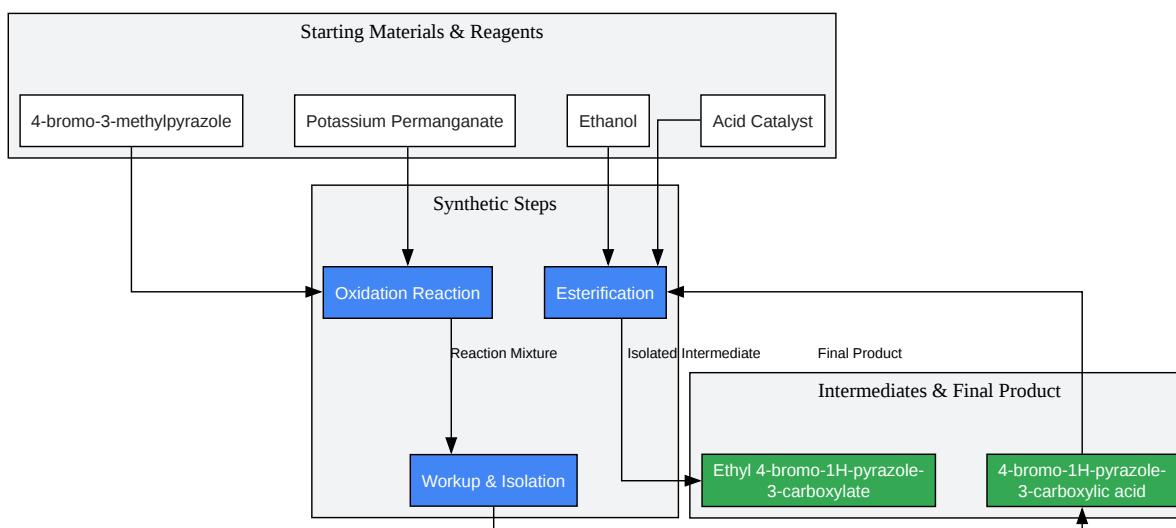
This protocol describes the synthesis of the carboxylic acid precursor via oxidation of 4-bromo-3-methylpyrazole.

Materials:

- 4-bromo-3-methylpyrazole
- Potassium permanganate (KMnO4)

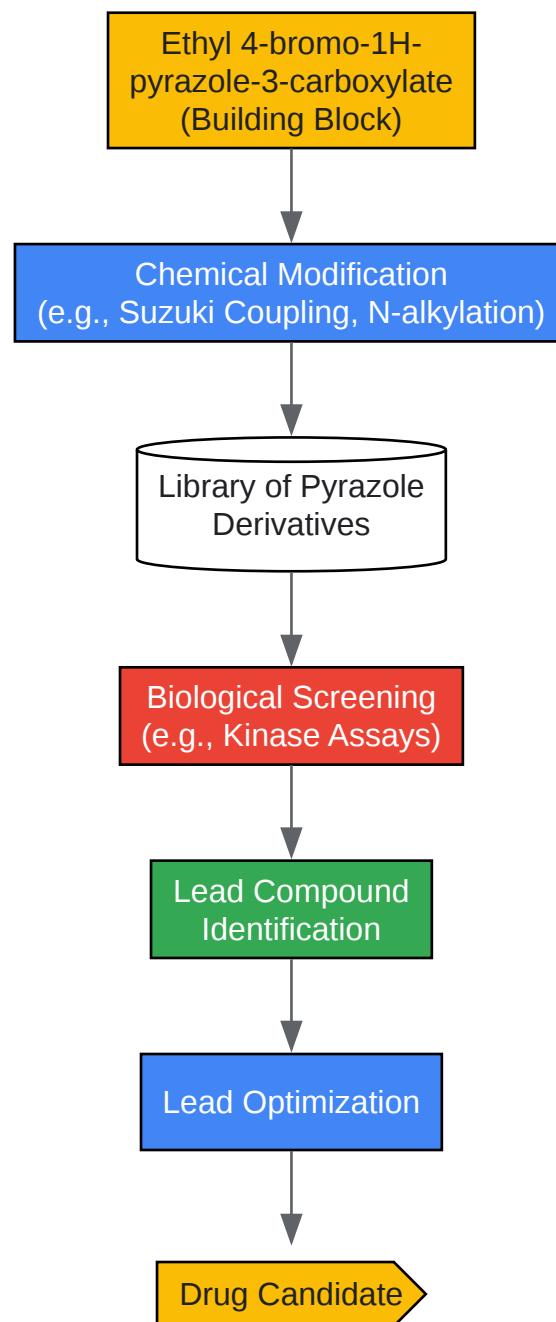
- Water (H₂O)
- Concentrated hydrochloric acid (HCl)

Procedure:


- In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4.1 g (0.05 mol) of 4-bromo-3-methylpyrazole and 200 mL of water.
- Stir the mixture and heat it to 90 °C.
- Add 23.7 g (0.15 mol) of potassium permanganate in batches over the course of the reaction.
- Maintain the reaction at 90 °C for 8 hours.[\[4\]](#)
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture and wash the filter cake with water.
- Concentrate the filtrate to a volume of 30 mL.
- Cool the concentrated filtrate to 0 °C.
- Adjust the pH of the solution to 3 with concentrated hydrochloric acid to precipitate the solid product.
- Filter the precipitate and dry it to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.[\[4\]](#)

Esterification to Ethyl 4-bromo-1H-pyrazole-3-carboxylate

The resulting 4-bromo-1H-pyrazole-3-carboxylic acid can then be esterified to the final product using standard methods, such as Fischer esterification. This typically involves reacting the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) and heating the mixture under reflux.


Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to the synthesis and potential applications of **ethyl 4-bromo-1H-pyrazole-3-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **ethyl 4-bromo-1H-pyrazole-3-carboxylate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. ethyl 4-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caming.com [caming.com]
- 4. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [ethyl 4-bromo-1H-pyrazole-3-carboxylate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330948#ethyl-4-bromo-1h-pyrazole-3-carboxylate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com